molecular formula C8H16Cl2N2O B6268991 [4-methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanamine dihydrochloride CAS No. 1909308-69-5

[4-methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanamine dihydrochloride

Cat. No. B6268991
CAS RN: 1909308-69-5
M. Wt: 227.1
InChI Key:
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Description

[4-methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanamine dihydrochloride, also known as MPO, is a nitrogen-containing heterocyclic compound that has been used in scientific research for a variety of applications. MPO is an important building block for the synthesis of a number of compounds, including drugs and other biologically active molecules. Additionally, it has been used in the laboratory for the development of new catalysts and reagents.

Mechanism of Action

[4-methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanamine dihydrochloride is a nitrogen-containing heterocyclic compound that is able to form hydrogen bonds with other molecules. This allows it to interact with other molecules and form complexes. The formation of complexes is important for the synthesis of drugs and other biologically active molecules. Additionally, [4-methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanamine dihydrochloride can be used to inhibit enzymes, which can be used to study the biochemical pathways and processes of cells.
Biochemical and Physiological Effects
[4-methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanamine dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Additionally, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. It has also been shown to have anti-inflammatory and anti-allergic effects.

Advantages and Limitations for Lab Experiments

The use of [4-methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanamine dihydrochloride in laboratory experiments offers a number of advantages. It is a relatively inexpensive compound, and it is easy to obtain. Additionally, it is a versatile compound that can be used in a variety of applications. However, there are some limitations to using [4-methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanamine dihydrochloride in laboratory experiments. It is a relatively unstable compound, and it can be difficult to purify. Additionally, it can be difficult to obtain consistent results when using [4-methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanamine dihydrochloride in laboratory experiments.

Future Directions

The potential future directions for [4-methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanamine dihydrochloride are numerous. For example, it could be used in the synthesis of new drugs and other biologically active molecules. Additionally, it could be used to study the biochemical pathways and processes of cells. Furthermore, it could be used in the development of new catalysts and reagents. Finally, it could be used to study the inhibition of enzymes, which could lead to the development of new drugs and therapies.

Synthesis Methods

[4-methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanamine dihydrochloride can be synthesized via a variety of methods. The most common method is the reaction of N-methyl-2-pyrrolidone (NMP) with propionyl chloride in the presence of a base. The reaction is typically conducted in aqueous solution at room temperature. The resulting product is then isolated and purified by recrystallization. Other methods of synthesis include the reaction of N-methyl-2-pyrrolidone with propionic anhydride, and the reaction of N-methyl-2-pyrrolidone with acetic anhydride.

Scientific Research Applications

[4-methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanamine dihydrochloride has been used in a variety of scientific research applications, including the synthesis of drugs and other biologically active molecules. It has also been used in the development of new catalysts and reagents. Additionally, [4-methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanamine dihydrochloride has been used in the synthesis of polymers, and in the study of enzyme inhibition.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '[4-methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanamine dihydrochloride' involves the reaction of 4-methyl-2-(propan-2-yl)-1,3-oxazole with formaldehyde followed by reduction with sodium borohydride to yield the corresponding amine. The amine is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "4-methyl-2-(propan-2-yl)-1,3-oxazole", "Formaldehyde", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 4-methyl-2-(propan-2-yl)-1,3-oxazole is reacted with formaldehyde in the presence of a catalyst such as p-toluenesulfonic acid to yield the corresponding imine.", "Step 2: The imine is then reduced with sodium borohydride in a suitable solvent such as ethanol to yield the corresponding amine.", "Step 3: The amine is then reacted with hydrochloric acid to form the dihydrochloride salt of '[4-methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanamine'." ] }

CAS RN

1909308-69-5

Molecular Formula

C8H16Cl2N2O

Molecular Weight

227.1

Purity

90

Origin of Product

United States

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